molecular formula C17H19N3O B2882053 N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355883-06-5

N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2882053
M. Wt: 281.359
InChI Key: IVDLBCSTEIXXOK-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as CAY10576, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has been shown to have promising anti-tumor activity and has the potential to be used as a therapeutic agent for cancer treatment.

Mechanism Of Action

The mechanism of action of N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the inhibition of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth.

Biochemical And Physiological Effects

N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for other diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity for CK2 inhibition. However, one limitation is that it may not be suitable for use in certain cell lines or animal models.

Future Directions

There are several future directions for research involving N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the development of new formulations of this compound for improved delivery and bioavailability. Additionally, further studies are needed to explore the potential use of N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in combination with other anti-cancer agents. Finally, the potential use of this compound in the treatment of other diseases should be explored.

Synthesis Methods

The synthesis of N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves several steps, including the reaction of indole-5-carboxylic acid with propargylamine to form the corresponding propargylamide. The resulting compound is then reacted with piperidine-4-carboxylic acid to yield N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Scientific Research Applications

N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have synergistic effects when used in combination with other anti-cancer agents.

properties

IUPAC Name

N-(1H-indol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-9-20-10-6-13(7-11-20)17(21)19-15-3-4-16-14(12-15)5-8-18-16/h1,3-5,8,12-13,18H,6-7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDLBCSTEIXXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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